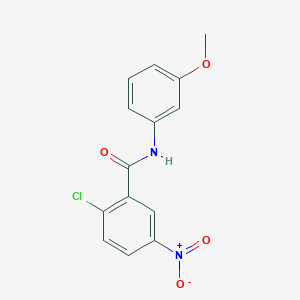![molecular formula C16H15ClN2O2S B5701667 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, CPTH2 has been used in various studies to investigate the role of different proteins and enzymes in various biological processes.
Mecanismo De Acción
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide acts as an inhibitor of the histone acetyltransferase, p300/CBP. It binds to the catalytic domain of the enzyme, preventing it from acetylating histones and other proteins. This leads to changes in gene expression, which can have various biological effects.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have various biochemical and physiological effects in different biological systems. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in lab experiments is its specificity for p300/CBP. This allows researchers to study the effects of inhibiting this particular enzyme without affecting other histone acetyltransferases. However, one limitation of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of p300/CBP.
Direcciones Futuras
There are several future directions for research involving N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide. One area of interest is the development of more potent inhibitors of p300/CBP. Another area of interest is the investigation of the role of p300/CBP in different biological processes, such as neurodegenerative diseases and immune system function. Additionally, the use of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in combination with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases.
Métodos De Síntesis
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide involves several steps, including the reaction of 2-chloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This is then reacted with 4-ethoxybenzoyl chloride to form the final product, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide.
Aplicaciones Científicas De Investigación
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been used in various scientific research studies to investigate the role of different proteins and enzymes in various biological processes. For example, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to inhibit the activity of the histone acetyltransferase, p300/CBP, which is involved in the regulation of gene expression. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been used to study the role of the protein, Hsp90, in cancer cells.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-12-9-7-11(8-10-12)15(20)19-16(22)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBYXIAQNDHWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)